1-Methyl-3-indazolyl chloride

CAS No.:

Cat. No.: VC18565042

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClN2 |

|---|---|

| Molecular Weight | 166.61 g/mol |

| IUPAC Name | 3-chloro-1-methylindazole |

| Standard InChI | InChI=1S/C8H7ClN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3 |

| Standard InChI Key | DDVZTWRTLKVVRU-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

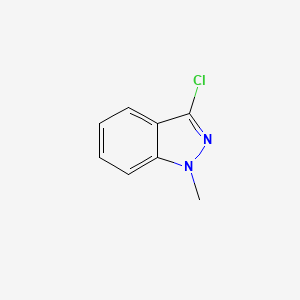

1-Methyl-3-indazolyl chloride has the molecular formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol . The IUPAC name is 3-chloro-1-methyl-1H-indazole, with a methyl group at the N1 position and a chlorine atom at the C3 position of the indazole core (Figure 1).

Table 1: Key identifiers of 1-methyl-3-indazolyl chloride

| Property | Value |

|---|---|

| CAS Registry Number | 52354-75-3 |

| SMILES | CN1C2=CC=CC=C2C(=N1)Cl |

| InChI Key | DDVZTWRTLKVVRU-UHFFFAOYSA-N |

| Synonymous Names | 3-Chloro-1-methylindazole, SCHEMBL7737033, DA-00008 |

Spectral Data

-

NMR: The proton NMR spectrum (CDCl₃) exhibits signals at δ 8.09 (s, 1H, H-2), 7.75 (d, J = 8.4 Hz, 1H, H-4), and 7.23 (d, J = 8.4 Hz, 1H, H-5), consistent with aromatic protons in the indazole scaffold .

-

IR: Peaks at 1723 cm⁻¹ (C=O stretch in ester derivatives) and 1595 cm⁻¹ (C=C aromatic) are observed in related indazole compounds .

Synthesis and Manufacturing

Alkylation of Indazole Derivatives

The most common route involves N-methylation of 3-chloroindazole using methylating agents like iodomethane (CH₃I) in the presence of a base. A representative procedure adapted from Bouissane et al. is outlined below:

-

Reagents: 6-Nitroindazole, sodium hydride (NaH), iodomethane, dimethylformamide (DMF).

-

Procedure:

Yield: 49% for 1-methyl-6-nitroindazole, with subsequent reduction to 1-methyl-6-aminoindazole (85% yield) .

Alternative Methods

-

Metal Oxide-Mediated Methylation: A patent by Beecham Group describes using alkaline earth metal oxides (e.g., MgO, CaO) with methylating agents in non-anhydrous solvents, avoiding hazardous hydrogen evolution. This method achieves >99% purity for related indazole carboxylic acids.

Physicochemical Properties

Table 2: Experimental and computed properties

| Property | Value | Source |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ (estimated) | |

| Boiling Point | 345.2 ± 15.0°C (estimated) | |

| LogP (Partition Coeff.) | 1.60 | |

| Solubility | Insoluble in water; soluble in DMF, DMSO |

Applications in Organic Synthesis

Pharmaceutical Intermediates

1-Methyl-3-indazolyl chloride is a precursor to Granisetron, a 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea. The chloride group facilitates nucleophilic substitution reactions with amines or thiols .

Agrochemicals

Derivatives exhibit antifungal activity against Mycobacterium tuberculosis by inhibiting KasA, a β-ketoacyl synthase . SPOTi assays demonstrated 87% growth inhibition at 100 μM concentrations .

Polymer Chemistry

Indazole-based monomers, such as 1-phenylcarbonyloxy-4-[2-phenyl-3-(4-phenylcarbonyl-oxyphenyl)-indazolylidenmethyl], are synthesized for high-performance polymers with enhanced thermal stability (m.p. >200°C) .

Analytical Methods

Chromatography

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm achieve >97% purity .

-

TLC: Silica gel plates (ethyl acetate/hexane, 1:1) with Rf = 0.45 .

Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume